Vericiguat - 1350653-20-1

Vericiguat

Catalog Number: EVT-285988
CAS Number: 1350653-20-1
Molecular Formula: C19H16F2N8O2
Molecular Weight: 426.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vericiguat is a novel oral stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. [] It acts by directly stimulating sGC, leading to increased production of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger involved in vasodilation, anti-inflammatory, and anti-fibrotic processes. [, ] Unlike nitrates, which act as NO donors, vericiguat stimulates sGC even in the presence of oxidative stress, which often impairs NO bioavailability in cardiovascular diseases. [] This characteristic makes vericiguat a valuable tool for studying sGC-dependent pathways and their therapeutic potential in various disease models.

Chemical Reactions Analysis

Detailed information regarding specific chemical reactions involving vericiguat, beyond its metabolism via glucuronidation by UGT1A1 and UGT1A9 enzymes, was not found within the provided papers. []

Mechanism of Action

Vericiguat acts by directly stimulating sGC, independent of NO. [] It binds to the heme-containing β-subunit of sGC, enhancing its sensitivity to endogenous NO and directly stimulating the enzyme to produce cGMP. [, ] This leads to downstream activation of protein kinase G, which in turn phosphorylates various target proteins involved in vasodilation, reducing vascular resistance and blood pressure. [, ] In addition, increased cGMP levels may also contribute to anti-inflammatory, anti-fibrotic, and anti-platelet effects, making vericiguat a promising therapeutic target in cardiovascular diseases. []

Applications
  • Heart Failure with Reduced Ejection Fraction (HFrEF): Multiple studies have investigated the effects of vericiguat in HFrEF models. [, , , , , , , , , , , , , , , , , , , ] These studies have demonstrated that vericiguat can reduce the risk of cardiovascular death and heart failure hospitalization in patients with HFrEF, particularly those with recent worsening HF. [, ]
  • Atrial Fibrillation (AF): Preclinical research has explored the potential of vericiguat in mitigating atrial structural and electrical remodeling associated with AF. [] A study in a rabbit model of AF showed that vericiguat reversed atrial enlargement, reduced myocardial fibrosis, and prevented the reduction of atrial effective refractory periods, suggesting its potential as a therapeutic target for AF. []
  • Myocardial Ischemia-Reperfusion Injury (MIRI): Preclinical studies have investigated the cardioprotective effects of vericiguat in models of MIRI. [, ] One study in a pig model showed that vericiguat treatment reduced infarct size, enhanced vascularity, inhibited pro-inflammatory cells, and decreased collagen deposition in the infarct zone, suggesting a protective effect against MIRI. []
  • Understanding sGC-dependent Pathways: Vericiguat has been utilized as a research tool to explore the role of sGC in various physiological and pathological processes. [] Its ability to directly stimulate sGC allows researchers to study the downstream effects of cGMP signaling and its potential therapeutic implications. []

M-1 (Vericiguat N-glucuronide)

Compound Description: M-1 is the major metabolite of Vericiguat, formed by N-glucuronidation. [] It is pharmacologically inactive. []

Relevance: M-1 is directly relevant to understanding the metabolic fate of Vericiguat in the body. While not a soluble guanylate cyclase (sGC) stimulator like Vericiguat, its presence is indicative of Vericiguat metabolism. []

Riociguat

Compound Description: Riociguat is a soluble guanylate cyclase (sGC) stimulator. []

Relevance: Riociguat shares a similar mechanism of action with Vericiguat, stimulating sGC. Understanding its pharmacokinetic and pharmacodynamic properties helped inform the development and dose selection of Vericiguat. []

Nelociguat

Compound Description: Nelociguat is a soluble guanylate cyclase (sGC) stimulator. []

Relevance: Similar to Riociguat, Nelociguat's properties as an sGC stimulator were used in comparative analysis during the development of Vericiguat. []

Isosorbide Mononitrate

Compound Description: Isosorbide mononitrate is a long-acting nitrate used for angina prophylaxis in chronic coronary syndromes (CCS). []

Relevance: Isosorbide mononitrate is often prescribed to patients with heart failure who also have CCS. Studies investigated the safety and pharmacodynamic interactions of combining Isosorbide mononitrate with Vericiguat. []

Nitroglycerin

Compound Description: Nitroglycerin is a short-acting nitrate used for the treatment of acute angina pectoris. []

Relevance: Similar to Isosorbide mononitrate, Nitroglycerin is used for angina in patients who may also be taking Vericiguat for heart failure. Studies assessed the safety and potential pharmacodynamic interactions of co-administering these drugs. []

Apigenin

Compound Description: Apigenin is a naturally occurring flavonoid with potential pharmacological activity. []

Relevance: Research explored the potential pharmacokinetic interaction between Apigenin and Vericiguat, showing that Apigenin might affect Vericiguat metabolism and plasma levels. []

Sacubitril/Valsartan

Compound Description: Sacubitril/Valsartan is a combination medication used in heart failure treatment, comprising a neprilysin inhibitor (Sacubitril) and an angiotensin II receptor blocker (Valsartan). [, ]

Relevance: Sacubitril/Valsartan is part of the guideline-directed medical therapy for heart failure, often used concurrently with Vericiguat. Studies investigated the safety and potential for drug-drug interactions between these therapies. [] Comparisons of their relative efficacy in treating HFrEF have also been conducted. [, ]

Dapagliflozin

Compound Description: Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in heart failure treatment. [, ]

Relevance: Dapagliflozin is another drug used in heart failure treatment, and its efficacy has been compared to Vericiguat in network meta-analyses. [, ]

Omecamtiv Mecarbil

Compound Description: Omecamtiv mecarbil is a selective cardiac myosin activator being investigated as a treatment for heart failure. []

Relevance: Like Vericiguat, Omecamtiv mecarbil represents a novel therapeutic approach for heart failure. Comparing the efficacy and safety of these drugs helps determine their respective roles in HF management. []

Properties

CAS Number

1350653-20-1

Product Name

Vericiguat

IUPAC Name

methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate

Molecular Formula

C19H16F2N8O2

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27)

InChI Key

QZFHIXARHDBPBY-UHFFFAOYSA-N

SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1021189; BAY 1021189; BAY-1021189; BAY10-21189; BAY-10-21189; BAY 10-21189; Vericiguat.

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.